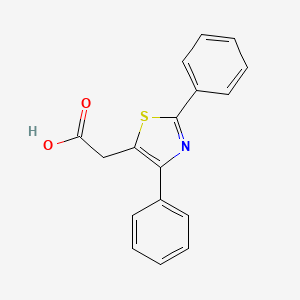

2-(2,4-Diphenyl-1,3-thiazol-5-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2S/c19-15(20)11-14-16(12-7-3-1-4-8-12)18-17(21-14)13-9-5-2-6-10-13/h1-10H,11H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNGOHXAHAKLKAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377203 | |

| Record name | 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21256-15-5 | |

| Record name | 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Diphenyl-5-thiazoleacetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2X5TF29TZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2-(2,4-Diphenyl-1,3-thiazol-5-yl)acetic Acid: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid, a molecule of interest in medicinal chemistry and drug discovery. The proposed synthesis is a multi-step process commencing with the formation of the core 2,4-diphenyl-1,3-thiazole ring, followed by functionalization at the 5-position and subsequent elaboration to the target acetic acid derivative. This document details the experimental protocols for each key transformation and presents relevant quantitative data in a structured format.

I. Proposed Synthesis Pathway

The synthesis of this compound can be achieved through a three-stage process:

-

Stage 1: Hantzsch Thiazole Synthesis - Construction of the 2,4-diphenyl-1,3-thiazole core.

-

Stage 2: Vilsmeier-Haack Formylation - Introduction of a formyl group at the 5-position of the thiazole ring.

-

Stage 3: Conversion to Acetic Acid - Transformation of the formyl group into the desired acetic acid moiety via a two-step reduction and oxidation sequence.

The overall synthetic scheme is depicted below:

II. Data Presentation

The following table summarizes the expected reactants, intermediates, products, and estimated yields for each step of the synthesis. Yields are based on literature precedents for similar transformations.

| Step | Starting Material(s) | Reagent(s) | Product | Expected Yield (%) |

| 1 | Phenacyl bromide, Thiobenzamide | - | 2,4-Diphenyl-1,3-thiazole | 85-95 |

| 2 | 2,4-Diphenyl-1,3-thiazole | POCl₃, DMF | 2,4-Diphenyl-1,3-thiazole-5-carbaldehyde | 70-80 |

| 3a | 2,4-Diphenyl-1,3-thiazole-5-carbaldehyde | NaBH₄ | (2,4-Diphenyl-1,3-thiazol-5-yl)methanol | 90-98 |

| 3b | (2,4-Diphenyl-1,3-thiazol-5-yl)methanol | K₂Cr₂O₇, H₂SO₄ | This compound | 75-85 |

III. Experimental Protocols

Stage 1: Synthesis of 2,4-Diphenyl-1,3-thiazole (Hantzsch Thiazole Synthesis)

The Hantzsch thiazole synthesis is a classic and efficient method for the formation of the thiazole ring from an α-haloketone and a thioamide.[1]

Experimental Workflow:

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenacyl bromide (1.0 eq) and thiobenzamide (1.0 eq) in absolute ethanol.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker of cold water with stirring. A solid precipitate will form.

-

Purification: Collect the solid by vacuum filtration and wash thoroughly with water. The crude product can be purified by recrystallization from ethanol to afford pure 2,4-diphenyl-1,3-thiazole.

-

Characterization: The structure of the product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and its purity assessed by melting point determination and elemental analysis.

Stage 2: Synthesis of 2,4-Diphenyl-1,3-thiazole-5-carbaldehyde (Vilsmeier-Haack Formylation)

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3]

Experimental Workflow:

Methodology:

-

Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel, thermometer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (5.0 eq) and cool to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise with stirring, maintaining the temperature below 10°C. Stir the mixture for an additional 30 minutes at 0°C to form the Vilsmeier reagent.

-

Reaction: Add a solution of 2,4-diphenyl-1,3-thiazole (1.0 eq) in anhydrous DMF to the freshly prepared Vilsmeier reagent. After the addition is complete, heat the reaction mixture to 60-70°C and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium hydroxide solution until the pH is approximately 7-8.

-

Purification: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Characterization: Confirm the structure of 2,4-diphenyl-1,3-thiazole-5-carbaldehyde using spectroscopic techniques.

Stage 3: Synthesis of this compound

This stage involves a two-step process: the reduction of the aldehyde to an alcohol, followed by the oxidation of the alcohol to the carboxylic acid.

3a. Reduction of 2,4-Diphenyl-1,3-thiazole-5-carbaldehyde to (2,4-Diphenyl-1,3-thiazol-5-yl)methanol

Methodology:

-

Reaction Setup: Dissolve 2,4-diphenyl-1,3-thiazole-5-carbaldehyde (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.

-

Reaction: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution. After the addition, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Work-up: Quench the reaction by the slow addition of water. Acidify the mixture with dilute hydrochloric acid to pH ~5.

-

Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alcohol. The product can be further purified by recrystallization or column chromatography if necessary.

-

Characterization: Verify the structure of (2,4-diphenyl-1,3-thiazol-5-yl)methanol by spectroscopic analysis.

3b. Oxidation of (2,4-Diphenyl-1,3-thiazol-5-yl)methanol to this compound

Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve (2,4-diphenyl-1,3-thiazol-5-yl)methanol (1.0 eq) in acetone.

-

Oxidizing Agent Preparation: Separately, prepare a solution of potassium dichromate (K₂Cr₂O₇) (2.0 eq) in a mixture of water and concentrated sulfuric acid (Jones reagent).

-

Reaction: Cool the solution of the alcohol to 0°C and add the Jones reagent dropwise with vigorous stirring. After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.

-

Work-up: Quench the reaction by adding isopropanol to consume any excess oxidant. Dilute the mixture with water.

-

Purification: Extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution. Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

-

Characterization: The final product, this compound, should be thoroughly characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry, and its purity confirmed by melting point and elemental analysis.

This guide provides a robust and logical pathway for the synthesis of this compound. Researchers should optimize the reaction conditions for each step to achieve the best possible yields and purity. Standard laboratory safety procedures should be followed throughout the synthesis.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of the compound 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid. Due to the limited availability of experimental data for this specific molecule, this document focuses on presenting the foundational chemical information and outlines the general experimental methodologies that are industry-standard for determining key physicochemical parameters. These protocols are essential for the characterization of novel chemical entities in the drug discovery and development pipeline. This guide is intended to serve as a foundational resource for researchers and scientists, providing both the available data and a roadmap for further experimental investigation.

Introduction

This compound is a thiazole derivative containing two phenyl rings and an acetic acid moiety. The thiazole ring is a common scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. A thorough understanding of the physicochemical properties of such compounds is a critical first step in the drug development process, as these properties significantly influence a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its formulation potential.

This guide summarizes the currently available data for this compound and provides detailed, generalized experimental protocols for the determination of its key physicochemical properties.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 21256-15-5 | [1] |

| Molecular Formula | C₁₇H₁₃NO₂S | [1] |

| Molecular Weight | 295.36 g/mol | N/A |

| Appearance | Solid (predicted) | N/A |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| pKa | Data not available | N/A |

| Solubility | Data not available | N/A |

| LogP (Octanol-Water Partition Coefficient) | Data not available | N/A |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the melting point, acid dissociation constant (pKa), and solubility of a solid organic acid like this compound.

Melting Point Determination

The melting point of a crystalline solid is a fundamental physical property that provides an indication of its purity. A sharp melting range typically suggests a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Methodology: Capillary Method [2][3]

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor. The capillary is positioned adjacent to the thermometer bulb to ensure accurate temperature reading.

-

Heating: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid particle melts (the end of melting) are recorded. This range is reported as the melting point.

-

Replicate Measurements: The determination is typically performed in triplicate to ensure accuracy and reproducibility.

Acid Dissociation Constant (pKa) Determination

The pKa is a measure of the acidity of a compound. For an acidic compound, it is the pH at which the compound exists in equal concentrations in its ionized and non-ionized forms. This parameter is crucial for predicting the behavior of a drug in different physiological environments.

Methodology: Potentiometric Titration [4][5]

-

Solution Preparation: A precise weight of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if the compound has low aqueous solubility, to create a solution of known concentration.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added to the solution in small, precise increments using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.

Methodology: UV-Vis Spectrophotometry [5]

-

Buffer Preparation: A series of buffer solutions with known pH values are prepared.

-

Sample Preparation: A stock solution of the compound is prepared in a suitable solvent. Aliquots of the stock solution are then added to each buffer solution to create a series of solutions with the same compound concentration but different pH values.

-

Spectrophotometric Measurement: The UV-Vis absorbance spectrum of each solution is recorded.

-

Data Analysis: The absorbance at a specific wavelength where the protonated and deprotonated species have different absorbances is plotted against the pH. The resulting sigmoidal curve can be analyzed to determine the pKa.

Solubility Determination

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. It is a critical parameter for drug absorption and formulation.

Methodology: Shake-Flask Method [6]

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer of a specific pH) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Replicate Measurements: The experiment is performed in triplicate to ensure the reliability of the results.

Visualizations

General Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a novel chemical entity.

Caption: General workflow for physicochemical characterization.

Conclusion

While this compound has been identified and cataloged, there is a notable absence of comprehensive, experimentally determined physicochemical data in the public domain. This technical guide has consolidated the available information and, more importantly, provided detailed, generalized protocols for the determination of its melting point, pKa, and solubility. The application of these standard experimental procedures is essential for building a complete physicochemical profile of this compound, which is a prerequisite for any further investigation into its potential as a therapeutic agent. Researchers and drug development professionals are encouraged to use this guide as a starting point for the thorough characterization of this and other novel thiazole derivatives.

References

- 1. 2,4-DIPHENYL-5-THIAZOLEACETIC ACID [drugfuture.com]

- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. youtube.com [youtube.com]

- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 6. m.youtube.com [m.youtube.com]

An In-depth Technical Guide on 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid (CAS Number: 21256-15-5)

Disclaimer: Publicly available scientific literature and databases contain limited specific information regarding the biological activity, experimental protocols, and mechanism of action for 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid. This guide provides a summary of the available chemical information and places the compound in the broader context of thiazole derivatives, for which extensive research exists.

Introduction

This compound is a heterocyclic compound featuring a central thiazole ring substituted with two phenyl groups and an acetic acid moiety.[1] The thiazole nucleus is a prominent scaffold in medicinal chemistry, with a wide range of derivatives exhibiting diverse pharmacological activities.[2][3][4][5] The presence of the diphenyl substitution and the acetic acid side chain suggests that this compound may possess unique biological properties worthy of investigation.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 21256-15-5 | [1][6] |

| Molecular Formula | C₁₇H₁₃NO₂S | [1][6] |

| Molecular Weight | 295.36 g/mol | [1] |

| IUPAC Name | This compound | [6] |

| Synonyms | 2,4-DIPHENYL-5-THIAZOLEACETIC ACID, 2-(2,4-DIPHENYL-1,3-THIAZOL-5-YL)ETHANOIC ACID | [6] |

| Appearance | Solid (presumed) | |

| Solubility | Likely soluble in organic solvents. | [1] |

Potential Biological Activities and Therapeutic Areas

While no specific biological data for this compound has been found in the reviewed literature, the broader class of thiazole derivatives has been extensively studied and shown to possess a wide array of biological activities, including:

-

Antimicrobial Activity: Thiazole-containing compounds have been reported to exhibit activity against various bacterial and fungal strains.[2]

-

Anti-inflammatory Activity: Many thiazole derivatives have demonstrated potent anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).[7]

-

Anticancer Activity: The thiazole scaffold is a key component of several anticancer agents, and novel derivatives are continuously being explored for their antiproliferative effects.[5][8]

-

Enzyme Inhibition: A study on structurally related furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives identified them as inhibitors of heparanase, an enzyme involved in cancer metastasis and inflammation.[9] This suggests that this compound could also be investigated as a potential enzyme inhibitor.

Given these precedents, this compound represents a molecule of interest for screening in various therapeutic areas.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and biological evaluation of this compound are not available in the public domain. However, a plausible synthetic route can be proposed based on general methods for the synthesis of similar thiazole derivatives.

Proposed Synthesis Workflow

A common method for the synthesis of 2,4,5-trisubstituted thiazoles is the Hantzsch thiazole synthesis. A hypothetical workflow for the synthesis of the title compound is outlined below. This protocol is illustrative and would require optimization and validation.

Caption: Hypothetical synthesis workflow for this compound.

Methodology:

-

Hantzsch Thiazole Synthesis: Thiobenzamide would be reacted with an α-haloketone, in this case, a derivative of ethyl phenylacetate such as ethyl 2-bromo-3-phenyl-3-oxopropanoate, in a suitable solvent like ethanol. The reaction mixture would be heated to facilitate the condensation and subsequent cyclization to form the thiazole ring, yielding the ethyl ester intermediate.

-

Ester Hydrolysis: The resulting ethyl 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetate would then be subjected to hydrolysis, typically using a base such as sodium hydroxide followed by acidification, to yield the final product, this compound.

Note: The starting materials and reaction conditions would need to be empirically determined and optimized.

Signaling Pathways

There is currently no information available in the scientific literature that links this compound to any specific signaling pathways. Further research would be required to elucidate its mechanism of action and potential molecular targets.

Conclusion and Future Directions

This compound is a chemical entity with potential for biological activity, owing to its thiazole core structure. However, a thorough investigation into its pharmacological properties is lacking in the current body of scientific literature. Future research should focus on:

-

Development and validation of a robust synthesis protocol.

-

Broad biological screening to identify potential therapeutic areas, including but not limited to antimicrobial, anti-inflammatory, and anticancer assays.

-

In-depth mechanistic studies to identify molecular targets and signaling pathways, should any significant biological activity be discovered.

This technical guide highlights the current knowledge gap and underscores the opportunity for further research into this intriguing molecule.

References

- 1. CAS 21256-15-5: (2,4-diphenyl-1,3-thiazol-5-yl)acetic acid [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 6. 2,4-DIPHENYL-5-THIAZOLEACETIC ACID [drugfuture.com]

- 7. Cumhuriyet Science Journal » Submission » Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors [csj.cumhuriyet.edu.tr]

- 8. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Potential of Thiazole Acetic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a fundamental scaffold in medicinal chemistry, continues to yield derivatives with a broad spectrum of pharmacological activities. Among these, thiazole acetic acid derivatives have emerged as a particularly promising class of compounds, demonstrating significant potential in the development of novel therapeutics for a range of diseases. This technical guide provides an in-depth overview of the biological activities of these derivatives, focusing on their cardiovascular, anti-inflammatory, anticancer, and antimicrobial properties. Detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways are presented to facilitate further research and development in this exciting area.

Cardiovascular Activity

Thiazole acetic acid derivatives have been investigated for their effects on the cardiovascular system, with some compounds showing potential for the treatment of heart failure.[1][2] Studies on isolated rat hearts have revealed that certain derivatives can significantly increase the developed tension, indicating an enhancement of myocardial contraction, without adversely affecting the heart rate.[1][2][3]

Table 1: Effects of Thiazole Acetic Acid Derivatives on Isolated Rat Heart Developed Tension [1][3]

| Compound | Concentration | Change in Developed Tension (gm) vs. Control |

| SMVA-10 | 1 µM | Significant Increase (p < 0.05) |

| SMVA-35 | 10 nM, 100 nM, 1 µM, 100 µM | Significant Increase (p < 0.05) |

| SMVA-40 | 10 nM, 100 nM, 1 µM, 100 µM (except 10 µM) | Significant Increase (p < 0.05) |

| SMVA-41 | Not specified | Significant Increase[2] |

| SMVA-42 | Not specified | Significant Increase[2] |

| SMVA-60 | 10 µM | Significant Reduction in Heart Rate (p < 0.05) |

Anti-inflammatory Activity

The anti-inflammatory potential of thiazole acetic acid derivatives is a significant area of investigation. These compounds have been shown to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2).[4][5][6] The inhibition of these enzymes reduces the production of prostaglandins, which are key mediators of inflammation.

Table 2: In Vitro COX Inhibitory Activity of Thiazole Acetic Acid Derivatives [4]

| Compound | Target | IC50 (µM) |

| 3c | COX-1 | Similar activity to reference drug |

Studies using the carrageenan-induced paw edema model in rats have provided in vivo evidence of the anti-inflammatory effects of these derivatives.

Table 3: Anti-inflammatory Activity of Thiazole Derivatives in Carrageenan-Induced Rat Paw Edema

| Compound | Inhibition of Paw Edema (%) | Reference |

| Nitro-substituted thiazole derivatives | Better than Nimesulide (standard) | [3] |

| Methyl 2-(2-((4,5-diphenylthiazol-2-yl)amino)acetamido)acetate | 80-84% after 3h | [5] |

Anticancer Activity

The anticancer properties of thiazole acetic acid derivatives are a major focus of current research. These compounds have demonstrated cytotoxic activity against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer.[7] One of the key mechanisms of action is the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a critical component in tumor angiogenesis.[7]

Table 4: In Vitro Cytotoxic Activity of Thiazole Derivatives [7]

| Compound | Cell Line | IC50 (µM) |

| 4c | MCF-7 (Breast Cancer) | 2.57 ± 0.16 |

| 4c | HepG2 (Liver Cancer) | 7.26 ± 0.44 |

| Staurosporine (Standard) | MCF-7 | 6.77 ± 0.41 |

| Staurosporine (Standard) | HepG2 | 8.4 ± 0.51 |

Table 5: VEGFR-2 Inhibitory Activity of Thiazole Derivative 4c [7]

| Compound | IC50 (µM) |

| 4c | 0.15 |

| Sorafenib (Standard) | 0.059 |

Antimicrobial Activity

Thiazole acetic acid derivatives have also shown promise as antimicrobial agents, with activity against a range of bacteria and fungi.[8][9] The unique chemical structure of the thiazole ring is believed to be crucial for this biological activity.[10]

Table 6: Antimicrobial Activity of Thiazole Derivatives [8][9]

| Compound | Organism(s) | Activity (MIC/MBC in mg/mL) |

| 3 | Various bacteria | MIC: 0.23–0.7, MBC: 0.47–0.94 |

| 37c | Various bacteria and fungi | Antibacterial MIC: 46.9-93.7 µg/mL, Antifungal MIC: 5.8-7.8 µg/mL |

| 43a | S. aureus, E. coli | MIC: 16.1 µM |

Experimental Protocols

Synthesis of 2-(4-((4-(Substituted phenyl)thiazol-2-yl)amino)phenyl)acetic acid (General Procedure)

This protocol describes a general method for the synthesis of a series of thiazole acetic acid derivatives.

Materials:

-

Substituted acetophenone

-

Thiourea

-

Iodine

-

(4-aminophenyl)acetic acid

-

Appropriate solvents and reagents for cyclization and purification.

Procedure:

-

Synthesis of 2-amino-4-(substituted phenyl)thiazole: A mixture of a substituted acetophenone, thiourea, and iodine is refluxed in a suitable solvent (e.g., ethanol). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated and purified.

-

Coupling with (4-aminophenyl)acetic acid: The synthesized 2-aminothiazole derivative is then coupled with (4-aminophenyl)acetic acid. This reaction typically involves the use of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a suitable solvent.

-

Purification: The final product is purified using techniques such as recrystallization or column chromatography. The structure of the synthesized compound is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).[4][11]

Cardiovascular Activity Assessment in Isolated Rat Heart

This protocol outlines the procedure for evaluating the effect of thiazole acetic acid derivatives on the contractility and heart rate of an isolated rat heart using a Langendorff apparatus.[3][12]

Materials:

-

Wistar albino rats

-

Krebs-Henseleit solution

-

Langendorff apparatus

-

Thiazole acetic acid derivatives

-

Adrenaline, Acetylcholine (for mechanistic studies)

Procedure:

-

Heart Isolation: A rat is anesthetized, and the heart is rapidly excised and mounted on the Langendorff apparatus.

-

Perfusion: The heart is perfused with Krebs-Henseleit solution, gassed with 95% O₂ and 5% CO₂, and maintained at a constant temperature.

-

Data Recording: A force transducer is attached to the apex of the heart to record the developed tension (contractility), and electrodes are used to monitor the heart rate.

-

Compound Administration: After a stabilization period, different concentrations of the thiazole acetic acid derivatives are administered into the perfusion solution.

-

Data Analysis: Changes in developed tension and heart rate are recorded and compared to the baseline and control groups. The effects can be further investigated in the presence of agonists like adrenaline or antagonists to elucidate the mechanism of action.[3][12]

Anti-inflammatory Activity Assessment (Carrageenan-Induced Paw Edema)

This in vivo assay is used to evaluate the anti-inflammatory properties of the synthesized compounds.[3][13][14]

Materials:

-

Wistar rats or mice

-

1% Carrageenan solution

-

Thiazole acetic acid derivatives

-

Standard anti-inflammatory drug (e.g., Nimesulide, Indomethacin)

-

Plethysmometer or calipers

Procedure:

-

Animal Grouping: Animals are divided into control, standard, and test groups.

-

Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally to the respective groups. The control group receives the vehicle.

-

Induction of Inflammation: After a specific time (e.g., 30-60 minutes), a subcutaneous injection of carrageenan solution is given into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Edema: The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or calipers.

-

Data Analysis: The percentage inhibition of paw edema is calculated for the treated groups in comparison to the control group.[3][13][14]

Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer drugs.[7][15][16][17]

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2)

-

Cell culture medium and supplements

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and incubated to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the thiazole acetic acid derivatives and incubated for a specified period (e.g., 48-72 hours). Control wells receive the vehicle.

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for a few hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated for each concentration of the test compound relative to the control, and the IC50 value is determined.[7][15][16][17]

Antimicrobial Activity Assessment (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microorganisms.[9][18][19][20]

Materials:

-

Bacterial and/or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

Thiazole acetic acid derivatives

-

Standard antimicrobial agents (e.g., Norfloxacin, Fluconazole)

Procedure:

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared.

-

Serial Dilution: Serial dilutions of the test compounds and standard drugs are prepared in the broth medium in the wells of a microtiter plate.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9][18][19][20]

Signaling Pathways and Mechanisms of Action

The biological activities of thiazole acetic acid derivatives are attributed to their interaction with specific molecular targets and modulation of key signaling pathways.

Arachidonic Acid Pathway (COX/LOX Inhibition)

The anti-inflammatory effects of many thiazole acetic acid derivatives are mediated through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes in the arachidonic acid pathway.[5][6][8][10][21] By blocking these enzymes, the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes is reduced.

Caption: Inhibition of COX and LOX enzymes by thiazole acetic acid derivatives.

VEGFR-2 Signaling Pathway

The anticancer activity of certain thiazole acetic acid derivatives is linked to the inhibition of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway.[1][22][23][24][25] This pathway is crucial for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can suppress tumor-induced angiogenesis.

Caption: Inhibition of the VEGFR-2 signaling pathway.

Experimental Workflows

Visualizing the experimental workflows can aid in the understanding and replication of the described protocols.

In Vitro Anticancer Activity Workflow (MTT Assay)

Caption: Workflow for assessing in vitro anticancer activity using the MTT assay.

In Vivo Anti-inflammatory Activity Workflow (Carrageenan-Induced Paw Edema)

Caption: Workflow for assessing in vivo anti-inflammatory activity.

This technical guide consolidates current knowledge on the biological activities of thiazole acetic acid derivatives. The provided data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of this versatile class of compounds. Further investigations into the structure-activity relationships and mechanisms of action will undoubtedly unlock the full potential of thiazole acetic acid derivatives in modern drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. asianpubs.org [asianpubs.org]

- 12. researchgate.net [researchgate.net]

- 13. Analgesic and Anti-Inflammatory Properties of Gelsolin in Acetic Acid Induced Writhing, Tail Immersion and Carrageenan Induced Paw Edema in Mice | PLOS One [journals.plos.org]

- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. atcc.org [atcc.org]

- 18. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. jchemrev.com [jchemrev.com]

- 20. sapub.org [sapub.org]

- 21. researchgate.net [researchgate.net]

- 22. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 23. commerce.bio-rad.com [commerce.bio-rad.com]

- 24. researchgate.net [researchgate.net]

- 25. biorbyt.com [biorbyt.com]

The Genesis and Evolution of Diphenylthiazole Compounds: A Technical Guide

Introduction

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, stands as a cornerstone in medicinal chemistry and materials science.[1][2] Its unique electronic properties and versatile synthetic accessibility have made it a privileged scaffold in the design of novel therapeutic agents. This technical guide focuses on a significant subclass: diphenylthiazole compounds, which feature two phenyl rings attached to the thiazole core. These compounds have garnered substantial interest due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, antifungal, and antibacterial properties. This document provides an in-depth exploration of the historical milestones in the discovery of these compounds, details key synthetic methodologies, presents a curated summary of their diverse biological activities with quantitative data, and illustrates their mechanisms of action through signaling pathway diagrams.

Historical Discovery and Development

The journey of diphenylthiazole compounds is intrinsically linked to the broader history of thiazole chemistry, which began in the late 19th century. The foundational work is credited to German chemist Arthur Hantzsch and his colleague J.H. Weber. In 1887, they published a seminal paper in Berichte der deutschen chemischen Gesellschaft describing a novel method for synthesizing thiazole derivatives.[2] This reaction, now famously known as the Hantzsch thiazole synthesis, involves the condensation of an α-haloketone with a thioamide.[3][4]

This method proved to be robust and versatile, allowing for the creation of a wide array of substituted thiazoles. The synthesis of diphenylthiazole compounds, such as 2,4-diphenylthiazole, became readily achievable by utilizing thiobenzamide and a phenacyl halide (e.g., phenacyl bromide) as the starting materials. While Hantzsch's initial work laid the theoretical and practical groundwork, the subsequent decades saw numerous researchers applying and refining this synthesis to create a vast library of thiazole derivatives. Early investigations were primarily focused on understanding the chemical properties and reactivity of this new class of heterocyclic compounds. It was not until the mid-20th century that the significant biological potential of thiazole-containing molecules, including diphenylthiazoles, began to be systematically explored, leading to their emergence as important pharmacophores in modern drug discovery.

Core Synthetic Methodologies

The Hantzsch thiazole synthesis remains the most fundamental and widely employed method for constructing the diphenylthiazole core.[4][5] Its enduring prevalence is a testament to its efficiency, high yields, and the ready availability of starting materials.

The Hantzsch Thiazole Synthesis

The reaction mechanism proceeds through a well-established pathway:

-

S-Alkylation: The synthesis begins with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the phenacyl halide. This SN2 reaction forms an isothioamide intermediate.

-

Cyclization: This is followed by an intramolecular nucleophilic attack by the nitrogen atom on the carbonyl carbon of the ketone.

-

Dehydration: The resulting 4-hydroxy-4,5-dihydrothiazole intermediate then undergoes acid- or base-catalyzed dehydration to form the aromatic thiazole ring.

Workflow of the Hantzsch Diphenylthiazole Synthesis

Modern adaptations of the Hantzsch synthesis have introduced various catalysts and reaction conditions, such as microwave irradiation and the use of ionic liquids, to improve reaction times and yields.

Key Biological Activities and Therapeutic Potential

Diphenylthiazole derivatives have been extensively studied and have demonstrated a remarkable range of pharmacological activities.

Anticancer Activity

A significant area of research has focused on the anticancer properties of diphenylthiazole compounds. Many derivatives have shown potent cytotoxic activity against a variety of human cancer cell lines. Their mechanism of action is often multi-targeted, involving the inhibition of key enzymes in cancer cell proliferation and survival.

-

EGFR and BRAF Inhibition: Certain diphenylthiazole compounds have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and BRAF kinases, which are crucial components of signaling pathways that drive tumor growth. For instance, compounds 10b and 17b showed remarkable activity against EGFR with IC₅₀ values of 0.4 and 0.2µM, respectively, and good activity against BRAF with IC₅₀ values of 1.3 and 1.7µM, respectively.[6]

-

Cyclooxygenase-2 (COX-2) Inhibition: The COX-2 enzyme is often overexpressed in various cancers and contributes to inflammation and tumor progression. Diphenylthiazole has been identified as a privileged scaffold for the development of selective COX-2 inhibitors with anticancer potential.[6]

Table 1: Anticancer Activity of Selected Diphenylthiazole Derivatives

| Compound | Target | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|---|

| 17b | EGFR | - | 0.2 |

| 10b | EGFR | - | 0.4 |

| 17b | BRAF | - | 1.7 |

| 10b | BRAF | - | 1.3 |

Antifungal Activity

The diphenylthiazole scaffold is also present in compounds with potent antifungal properties. These agents often target enzymes essential for the integrity of the fungal cell membrane.

-

CYP51 Inhibition: Lanosterol 14α-demethylase (CYP51) is a key enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[7] Azole antifungal drugs, including some containing a phenylthiazole structure, inhibit CYP51, leading to the disruption of the cell membrane and fungal cell death.[7] A novel 2-phenylthiazole derivative, compound B9, exhibited potent activity against seven common clinically susceptible fungal strains and moderate activity against six fluconazole-resistant strains.[8]

Table 2: Antifungal Activity of Diphenylthiazole Derivative B9

| Compound | Fungal Strain | MIC₈₀ (µg/mL) |

|---|---|---|

| B9 | C. albicans (ATCC SC5314) | 0.5 |

| B9 | C. tropicalis | 0.5 |

| B9 | C. neoformans | 1 |

| B9 | C. parapsilosis | 0.5 |

| B9 | Fluconazole-resistant C. albicans (strain 100) | 2 |

| B9 | Fluconazole-resistant C. albicans (strain 904) | 8 |

Anti-inflammatory and Antibacterial Activities

In addition to their anticancer and antifungal properties, various diphenylthiazole derivatives have shown promising anti-inflammatory and antibacterial activities, often linked to their ability to inhibit COX enzymes and other bacterial targets.

Signaling Pathways and Mechanisms of Action

The diverse biological effects of diphenylthiazole compounds stem from their interaction with specific molecular targets. Understanding these interactions at a pathway level is crucial for rational drug design and development.

EGFR/BRAF Kinase Signaling Pathway

The EGFR/BRAF pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. In many cancers, mutations in EGFR or BRAF lead to constitutive activation of this pathway, promoting uncontrolled cell division. Diphenylthiazole-based inhibitors can block this pathway at different points, leading to apoptosis of cancer cells.

Inhibition of the EGFR/BRAF Pathway

COX-2 Mediated Prostaglandin Synthesis

Cyclooxygenase (COX) enzymes convert arachidonic acid into prostaglandins, which are key mediators of inflammation. COX-2 is inducible and its expression is elevated during inflammation and in cancerous tissues. Selective inhibition of COX-2 by diphenylthiazole compounds can reduce inflammation and exert anticancer effects.

Inhibition of COX-2 Mediated Prostaglandin Synthesis

Fungal Ergosterol Biosynthesis Pathway

In fungi, the synthesis of ergosterol is a multi-step process vital for cell membrane integrity. The enzyme CYP51 is a critical checkpoint in this pathway. Diphenylthiazole-containing azole antifungals act by binding to the heme iron in the active site of CYP51, preventing it from metabolizing its substrate, lanosterol.

Mechanism of CYP51 Inhibition in Fungi

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of diphenylthiazole compounds, reflecting both historical and contemporary practices.

Synthesis Protocols

Historical Synthesis: Preparation of 2-Amino-4-phenylthiazole (Adapted from Hantzsch Method)

This protocol is a representation of the classic Hantzsch synthesis.

-

Reaction Setup: In a suitable flask, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

-

Solvent Addition: Add methanol (5 mL) and a stir bar to the flask.

-

Heating: Heat the mixture with stirring on a hot plate to a gentle reflux (approximately 100°C) for 30 minutes.

-

Cooling and Neutralization: Remove the flask from the heat and allow the solution to cool to room temperature. Pour the reaction mixture into a beaker containing 5% aqueous sodium carbonate (Na₂CO₃) solution (20 mL) and swirl to mix.

-

Isolation: A precipitate will form. Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing and Drying: Wash the collected solid with cold water to remove any residual salts. Allow the product to air dry completely.

Modern Synthesis of 2,4-Disubstituted Arylthiazoles

This protocol is representative of modern synthetic approaches, which may involve multiple steps and purification by chromatography.[9]

-

Reaction Setup: In an argon-flushed flask, dissolve the appropriate α-bromoketone (1 eq.) and thioamide (1.2 eq.) in a suitable solvent such as ethanol or isopropanol.

-

Reaction Conditions: The mixture is heated under reflux or in an autoclave at a specified temperature (e.g., 120°C) for a designated period (e.g., 18 hours).

-

Work-up: After cooling, the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed sequentially with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the pure diphenylthiazole derivative.

Biological Assay Protocols

In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG-2) into 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.

-

Compound Treatment: Treat the cells with various concentrations of the diphenylthiazole compounds and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

In Vitro Kinase Inhibition Assay (EGFR, BRAF)

These assays measure the ability of a compound to inhibit the activity of a specific kinase.

-

Reaction Mixture: Prepare a reaction mixture containing the kinase (e.g., recombinant human EGFR or BRAF), a suitable buffer, ATP, and a specific substrate.

-

Inhibitor Addition: Add the diphenylthiazole compound at various concentrations to the reaction mixture.

-

Initiation and Incubation: Start the reaction by adding ATP and incubate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (³³P-ATP), fluorescence (e.g., LanthaScreen), or luminescence (e.g., ADP-Glo).[10][11][12]

-

Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC₅₀ value.

Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.

-

Inoculum Preparation: Prepare a standardized suspension of the fungal strain (e.g., Candida albicans).

-

Compound Dilution: Prepare serial dilutions of the diphenylthiazole compound in a 96-well microtiter plate containing growth medium.

-

Inoculation: Add the fungal inoculum to each well.

-

Incubation: Incubate the plate at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, as determined visually or by spectrophotometry.

In Vitro COX-1/COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes.[13]

-

Reagent Preparation: Prepare a reaction buffer containing heme and the test compound.

-

Enzyme Addition: Add either ovine COX-1 or human recombinant COX-2 to the wells.

-

Incubation: Incubate the plate for a short period (e.g., 10 minutes) at 37°C.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Detection: Monitor the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) colorimetrically at approximately 590 nm.

-

Data Analysis: Calculate the percent inhibition and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

Conclusion

From their conceptual origins in the late 19th century with the pioneering work of Arthur Hantzsch, diphenylthiazole compounds have evolved from a chemical curiosity into a versatile and highly valuable scaffold in modern medicinal chemistry. The robustness of the Hantzsch synthesis has enabled the creation of a vast chemical space, leading to the discovery of derivatives with potent and diverse biological activities. As demonstrated, these compounds can modulate key signaling pathways implicated in cancer, inflammation, and microbial infections. The continued exploration of the diphenylthiazole core, coupled with advances in rational drug design and synthetic methodologies, promises to yield new and improved therapeutic agents for a range of human diseases. This guide serves as a foundational resource for researchers and drug development professionals seeking to harness the therapeutic potential of this remarkable class of heterocyclic compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. synarchive.com [synarchive.com]

- 6. Novel diphenylthiazole derivatives with multi-target mechanism: Synthesis, docking study, anticancer and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural basis of human CYP51 inhibition by antifungal azoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. promega.com [promega.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

Spectroscopic Characterization of 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of the compound 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid. Due to the limited availability of direct experimental spectra for this specific molecule, this guide combines foundational information with predicted spectroscopic data derived from the analysis of structurally similar thiazole derivatives. Detailed experimental protocols for each key spectroscopic technique are also presented to facilitate the acquisition of empirical data.

Compound Profile

-

Compound Name: this compound

-

Molecular Formula: C₁₇H₁₃NO₂S[1]

-

Molecular Weight: 295.36 g/mol [2]

-

Synonyms: 2,4-DIPHENYL-5-THIAZOLEACETIC ACID, 2-(2,4-diphenyl-1,3-thiazol-5-yl)ethanoic acid[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 - 13.5 | Singlet (broad) | 1H | -COOH |

| ~7.8 - 8.0 | Multiplet | 2H | Aromatic H (ortho-protons of phenyl at C2) |

| ~7.4 - 7.6 | Multiplet | 3H | Aromatic H (meta- and para-protons of phenyl at C2) |

| ~7.2 - 7.4 | Multiplet | 5H | Aromatic H (phenyl at C4) |

| ~3.8 | Singlet | 2H | -CH₂- |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | -COOH |

| ~165 | C2 (thiazole) |

| ~155 | C4 (thiazole) |

| ~135 | C5 (thiazole) |

| ~133 | Quaternary C (phenyl at C2) |

| ~131 | Quaternary C (phenyl at C4) |

| ~128 - 130 | Aromatic CH |

| ~126 - 128 | Aromatic CH |

| ~35 | -CH₂- |

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| 3000-3100 | Medium | Aromatic C-H stretch |

| ~2900 | Weak | Aliphatic C-H stretch |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600 | Medium | C=N stretch (thiazole ring) |

| ~1580, 1480 | Medium-Strong | Aromatic C=C stretch |

| ~1450 | Medium | C-S stretch (thiazole ring) |

| ~1200-1300 | Strong | C-O stretch (carboxylic acid) |

| ~900 | Medium | O-H bend (out-of-plane, carboxylic acid dimer) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 295 | [M]⁺ (Molecular ion) |

| 251 | [M - COOH]⁺ |

| 224 | [M - CH₂COOH]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: Predicted UV-Vis Spectral Data

| λmax (nm) | Solvent | Interpretation |

| ~280-320 | Ethanol or Methanol | π → π* transitions of the conjugated phenyl and thiazole ring system |

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Materials:

-

This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.

-

Transfer the solution to an NMR tube.

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Acquire the ¹H NMR spectrum, typically using a standard pulse program.

-

Acquire the ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

-

Process the spectra by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts for both ¹H and ¹³C spectra relative to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample (~1-2 mg)

-

Potassium bromide (KBr, IR grade)

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure (KBr Pellet Method):

-

Grind a small amount of the sample with KBr in the agate mortar and pestle until a fine, homogeneous powder is obtained. The sample concentration should be approximately 1% by weight.

-

Transfer a portion of the powder to the pellet press.

-

Apply pressure to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Perform a background scan with an empty sample holder to subtract the atmospheric CO₂ and water vapor signals.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound sample (~1 mg)

-

Volatile solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer (e.g., with Electrospray Ionization - ESI)

Procedure (ESI-MS):

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent.

-

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

-

Acquire the mass spectrum in positive or negative ion mode.

-

Analyze the spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and major fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule.

Materials:

-

This compound sample

-

Spectroscopic grade solvent (e.g., ethanol, methanol)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of the sample of known concentration in the chosen solvent.

-

Perform serial dilutions to obtain a series of solutions with decreasing concentrations.

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record the baseline.

-

Measure the absorbance of each of the prepared sample solutions from the lowest to the highest concentration, scanning a wavelength range of approximately 200-800 nm.

-

Identify the wavelength of maximum absorbance (λmax).

Visualizations

Experimental Workflow

Caption: Experimental workflow for the spectroscopic characterization of the target compound.

Hypothetical Signaling Pathway

Thiazole derivatives have been investigated for their anti-inflammatory properties, which may involve the inhibition of cyclooxygenase (COX) enzymes.[3] Phenylthiazole acids have also been identified as potential agonists of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of metabolism and inflammation.[4]

Caption: Hypothetical signaling pathway for PPARγ agonism by a thiazole derivative.

References

- 1. 2,4-DIPHENYL-5-THIAZOLEACETIC ACID [drugfuture.com]

- 2. 2-(2-Phenyl-1,3-thiazol-4-yl)phenyl acetate | C17H13NO2S | CID 4463521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cumhuriyet Science Journal » Submission » Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors [csj.cumhuriyet.edu.tr]

- 4. dovepress.com [dovepress.com]

An In-depth Technical Guide on the ¹H and ¹³C NMR Analysis of 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid. Due to the absence of direct experimental spectra in publicly available literature, this document presents predicted chemical shifts derived from the analysis of structurally analogous compounds. Furthermore, comprehensive and plausible experimental protocols for the synthesis of the target molecule via the Hantzsch thiazole synthesis and for its subsequent NMR analysis are provided. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development for the characterization of this and similar heterocyclic compounds.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of NMR data for structurally related compounds, including substituted thiazoles and molecules containing a phenylacetic acid moiety. The numbering of the atoms for NMR assignment is shown in the molecular structure diagram in Section 3.

Predicted ¹H NMR Data

The ¹H NMR spectrum is predicted to exhibit signals corresponding to the aromatic protons of the two phenyl rings, the methylene protons of the acetic acid side chain, and the acidic proton of the carboxylic acid.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1' (COOH) | 10.0 - 12.0 | broad singlet | - |

| H-2"', 6"' (Phenyl at C2) | 7.90 - 8.10 | multiplet | - |

| H-3"', 4"', 5"' (Phenyl at C2) | 7.40 - 7.60 | multiplet | - |

| H-2", 6" (Phenyl at C4) | 7.30 - 7.50 | multiplet | - |

| H-3", 4", 5" (Phenyl at C4) | 7.30 - 7.50 | multiplet | - |

| H-2' (CH₂) | 3.80 - 4.00 | singlet | - |

Note: The exact chemical shifts of the aromatic protons can be complex due to the potential for overlapping multiplets.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is predicted to show signals for the carboxylic acid carbon, the methylene carbon, the carbons of the thiazole ring, and the carbons of the two phenyl substituents.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1' (C=O) | 170.0 - 175.0 |

| C-2 (Thiazole) | 165.0 - 170.0 |

| C-4 (Thiazole) | 150.0 - 155.0 |

| C-5 (Thiazole) | 135.0 - 140.0 |

| C-1"' (Phenyl at C2) | 130.0 - 135.0 |

| C-2"', 6"' (Phenyl at C2) | 128.0 - 130.0 |

| C-3"', 5"' (Phenyl at C2) | 128.0 - 130.0 |

| C-4"' (Phenyl at C2) | 125.0 - 128.0 |

| C-1" (Phenyl at C4) | 130.0 - 135.0 |

| C-2", 6" (Phenyl at C4) | 128.0 - 130.0 |

| C-3", 5" (Phenyl at C4) | 128.0 - 130.0 |

| C-4" (Phenyl at C4) | 125.0 - 128.0 |

| C-2' (CH₂) | 30.0 - 35.0 |

Experimental Protocols

The following sections detail the proposed experimental methodologies for the synthesis and NMR analysis of this compound.

Synthesis of this compound

The Hantzsch thiazole synthesis is a classical and effective method for the preparation of thiazole derivatives.[1][2][3] This protocol outlines a plausible route to the target compound.

2.1.1. Materials and Reagents

-

Ethyl 2-chloro-3-oxo-3-phenylpropanoate

-

Thiobenzamide

-

Ethanol

-

Sodium ethoxide

-

Hydrochloric acid

-

Sodium hydroxide

-

Diethyl ether

-

Anhydrous magnesium sulfate

2.1.2. Synthetic Procedure

-

Step 1: Synthesis of Ethyl 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetate. In a round-bottom flask, dissolve thiobenzamide (1 equivalent) in ethanol. To this solution, add a solution of sodium ethoxide (1 equivalent) in ethanol. Stir the mixture at room temperature for 15 minutes.

-

Add ethyl 2-chloro-3-oxo-3-phenylpropanoate (1 equivalent) dropwise to the reaction mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude ethyl ester.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Hydrolysis to this compound. Dissolve the purified ethyl ester from Step 1 in a mixture of ethanol and aqueous sodium hydroxide solution.

-

Reflux the mixture for 2-3 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution with dilute hydrochloric acid to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry to afford the final product, this compound.

NMR Spectroscopic Analysis

The following is a standard protocol for the preparation and acquisition of ¹H and ¹³C NMR spectra.[4][5][6][7]

2.2.1. Sample Preparation

-

Weigh approximately 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

2.2.2. Data Acquisition

-

¹H NMR Spectroscopy:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Spectroscopy:

-

Acquire the spectrum on the same instrument.

-

Employ proton decoupling to obtain a spectrum with single lines for each carbon environment.

-

Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to the ¹H NMR experiment to achieve adequate sensitivity.

-

Visualizations

The following diagrams illustrate the molecular structure of the target compound and a logical workflow for its synthesis and analysis.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Caption: Workflow for the synthesis and analysis of this compound.

References

Potential Therapeutic Targets of 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential therapeutic targets of the synthetic compound 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid. Drawing upon evidence from structurally related diphenylthiazole derivatives, this document elucidates the compound's likely mechanisms of action, offering valuable insights for further research and drug development. The guide details potential molecular targets, summarizes relevant quantitative data, provides comprehensive experimental protocols, and visualizes key signaling pathways and workflows.

Core Therapeutic Potential: Anti-Inflammatory and Anticancer Activities

Research on diphenylthiazole derivatives strongly suggests that this compound holds promise as both an anti-inflammatory and an anticancer agent. The core structure, featuring a diphenylthiazole scaffold, is a recurring motif in compounds designed to modulate key pathways in inflammation and oncology.

Identified Potential Therapeutic Targets

Based on the biological activities of structurally analogous compounds, the primary therapeutic targets for this compound are likely to be:

-

Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2): These enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. Inhibition of COX enzymes, particularly the inducible COX-2 isoform, is a well-established mechanism for anti-inflammatory drugs. Several studies on diphenylthiazole derivatives have demonstrated their potent inhibitory activity against both COX-1 and COX-2.[1][2]

-

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that plays a critical role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Diphenylthiazole derivatives have been shown to exhibit inhibitory effects on EGFR, suggesting a potential mechanism for their anticancer properties.[3]

-

BRAF Kinase: BRAF is a serine/threonine-protein kinase that is a key component of the MAPK/ERK signaling pathway, which regulates cell growth and division. Mutations in the BRAF gene, particularly the V600E mutation, are found in a significant percentage of human cancers. Inhibition of BRAF is a validated strategy in cancer therapy, and some diphenylthiazole compounds have shown activity against this target.[3]

Quantitative Data on Structurally Similar Compounds

The following table summarizes the inhibitory activities (IC50 values) of various diphenylthiazole derivatives against the identified potential therapeutic targets. This data provides a quantitative basis for predicting the potential efficacy of this compound.

| Compound ID | Target | IC50 (µM) | Cell Line/Assay Condition | Reference |

| 10b | EGFR | 0.4 | In vitro kinase assay | [3] |

| 17b | EGFR | 0.2 | In vitro kinase assay | [3] |

| 10b | BRAF | 1.3 | In vitro kinase assay | [3] |

| 17b | BRAF | 1.7 | In vitro kinase assay | [3] |

| Compound 4f | EGFR (Wild-type) | 0.00217 | In vitro kinase assay | [4] |

| Compound 4f | EGFR (L858R/T790M) | 0.00281 | In vitro kinase assay | [4] |

| Compound 4f | EGFR (L858R/T790M/C797S) | 0.00362 | In vitro kinase assay | [4] |

| Compound 3f | EGFR | 0.093 | In vitro kinase assay | [5] |

| Compound 3f | BRAF V600E | 0.093 | In vitro kinase assay | [5] |

| Compound 4f | BRAF V600E | 0.194 | In vitro kinase assay | [6] |

| Compound 4f | VEGFR-2 | 0.071 | In vitro kinase assay | [6] |

| Thiazole Derivatives | COX-2 (% inhibition at 5 µM) | 53.9-81.5% | In vitro COX inhibition assay | [7] |

| Thiazole Derivatives | COX-1 (% inhibition at 5 µM) | 14.7-74.8% | In vitro COX inhibition assay | [7] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of the parent compound and for key biological assays to evaluate its activity against the identified targets.

Synthesis of this compound

The synthesis of the title compound can be achieved via a Hantzsch thiazole synthesis followed by hydrolysis. The following is a general protocol adapted from established methods for similar structures.[1][8][9]

Step 1: Synthesis of Ethyl 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetate

-

Reaction Setup: To a solution of thiobenzamide (1 mmol) in ethanol (20 mL), add ethyl 2-chloro-3-oxo-3-phenylpropanoate (1 mmol).

-

Reaction Conditions: The reaction mixture is refluxed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated solution of sodium bicarbonate and then with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield ethyl 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetate.

Step 2: Hydrolysis to this compound

-

Reaction Setup: The ester from Step 1 (1 mmol) is dissolved in a mixture of ethanol (15 mL) and a 10% aqueous solution of sodium hydroxide (5 mL).

-

Reaction Conditions: The mixture is stirred at room temperature for 12-24 hours until the reaction is complete (monitored by TLC).

-

Work-up: The ethanol is evaporated, and the aqueous solution is diluted with water and washed with ether. The aqueous layer is then acidified with dilute hydrochloric acid to a pH of 2-3, leading to the precipitation of the carboxylic acid.

-

Purification: The precipitate is filtered, washed with cold water, and dried to afford this compound. The product can be further purified by recrystallization from a suitable solvent like ethanol/water.

In Vitro COX-1/COX-2 Inhibition Assay

This protocol is based on a fluorometric or colorimetric detection method.[7][10][11][12]

-